molecular formula C13H12ClN3O2S B2760715 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021225-46-6

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2760715
CAS No.: 1021225-46-6
M. Wt: 309.77
InChI Key: WOIPZTILRJWJIV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a pyridazine core, a heteroaromatic ring system known for its versatile biological activities, which is strategically functionalized with a methylthio group at the 6-position and an acetamide linker at the 3-position connected to a 4-chlorophenoxy moiety . The molecular scaffold is of significant interest in medicinal chemistry. Pyridazinone and pyridazine derivatives have been extensively studied and reported in scientific literature for a broad spectrum of pharmacological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents . The incorporation of the acetamide linkage is a common strategy in prodrug development and can enhance metabolic stability and receptor binding, as seen in other N-arylacetamide derivatives with wide biological activity profiles . The 4-chlorophenoxy group is a privileged structure in agrochemical and pharmaceutical active ingredients, often contributing to favorable physicochemical properties and target engagement . Research Applications: • Lead Compound in Drug Discovery: Serves as a key intermediate or a novel chemical entity for screening against therapeutic targets, particularly in programs focused on kinase inhibition or metabolic diseases . • Chemical Biology Probe: Useful for investigating biological pathways and protein functions where the pyridazine scaffold is known to interact . • Structure-Activity Relationship (SAR) Studies: Provides a core structure for synthetic optimization to explore and understand the chemical requirements for biological potency and selectivity . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-20-13-7-6-11(16-17-13)15-12(18)8-19-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPZTILRJWJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-chlorophenoxy)acetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 6-(methylthio)pyridazin-3-amine: This intermediate can be prepared by reacting 3,6-dichloropyridazine with methylthiolate.

    Coupling Reaction: Finally, the 2-(4-chlorophenoxy)acetyl chloride is reacted with 6-(methylthio)pyridazin-3-amine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyridazin derivatives, including 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) . The mechanism of action is often associated with the inhibition of specific cellular pathways that lead to apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment
In a comparative study, derivatives of pyridazine were screened for their growth-inhibitory effects. For instance, a related compound demonstrated an IC50 value of 11 µM against NCI-H460 cells, indicating a promising therapeutic index . This suggests that this compound could be further explored for its anticancer properties.

Agrochemical Applications

Fungicide Development
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural components are conducive to developing novel triazole fungicides that effectively control plant diseases . The incorporation of chlorophenoxy groups enhances the biological activity and selectivity against fungal pathogens.

Synthesis of Difenoconazole
As an example, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, derived from similar chlorophenoxy compounds, is utilized in synthesizing difenoconazole, a widely used triazole fungicide. This highlights the importance of this compound in agricultural chemistry .

Analytical Applications

Standard Reference Material
Due to its distinct chemical properties, this compound can serve as a standard reference material in analytical chemistry. Its stability and well-defined structure make it suitable for use in methods such as gas chromatography and mass spectrometry for the quantification of similar compounds in environmental samples .

Summary Table of Applications

Application AreaSpecific UseExample/Case Study
Medicinal ChemistryAnticancer agentIC50 values against MCF7 and A549 cells
AgrochemicalIntermediate for fungicide synthesisSynthesis of difenoconazole
Analytical ChemistryStandard reference materialUsed in gas chromatography

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and methylthio groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyridazine-Based Derivatives

(a) 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (Compound 15, )
  • Structure : Differs in the absence of a methylthio group; instead, a chlorine atom is present at position 6 of the pyridazine ring.
  • Properties : Melting point (169–172°C) and moderate yield (50%) suggest lower thermal stability compared to methylthio-substituted analogues .
  • Bioactivity : Demonstrates fungicidal and antibacterial activity, likely influenced by the electron-withdrawing chlorine substituent.
(b) CB-839 (Evidences 4, 7)
  • Structure : Contains a pyridazine core linked to a thiadiazole group and trifluoromethoxyphenylacetamide.
  • Function : A clinical-stage glutaminase inhibitor. The pyridazine ring and acetamide backbone are structural parallels to the target compound, but the extended thiadiazole chain in CB-839 enhances its enzyme-binding specificity .
(c) N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
  • Structure : Replaces the pyridazine ring with a benzothiazole group and introduces an ethoxy substituent.
  • Impact : The benzothiazole moiety may improve metabolic stability compared to pyridazine derivatives, while the ethoxy group could alter lipophilicity .

Thiadiazole and Thioether Analogues

(a) N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives ()
  • Structure : Thiadiazole rings with methylthio, ethylthio, or benzylthio substituents.
  • Bioactivity : Compounds like 5f (melting point 158–160°C, 79% yield) exhibit antibacterial properties, suggesting that thioether groups enhance membrane permeability .
  • Comparison : The target compound’s methylthio group on pyridazine may offer similar permeability advantages but with distinct target selectivity due to heterocycle differences.
(b) 2-[[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide ()
  • Structure : Features a pyridazine sulfanyl group and a tetrahydrofuran-derived side chain.
  • Properties: The sulfanyl linker and polar oxolane group may improve solubility compared to the target compound’s methylthio and chlorophenoxy groups .

Enzyme-Targeting Analogues

(a) Pyridine-Containing SARS-CoV-2 Protease Inhibitors ()
  • Structure : Pyridine rings with acetamide linkers (e.g., 5RH2: −22 kcal/mol binding affinity).
  • Mechanism : Interaction with HIS163 and ASN142 residues via H-bonds. The target compound’s pyridazine ring may engage similar residues but with altered affinity due to nitrogen positioning .

Melting Points and Stability

  • Target Compound : Expected to have a melting point between 130–200°C based on analogues (e.g., CB-839’s complex structure vs. compound 15’s 169–172°C) .
  • Thioether Impact : Methylthio groups generally lower melting points compared to chlorinated analogues, enhancing solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Application Evidence ID
Target Compound Pyridazine 4-Cl-phenoxy, 6-(methylthio) Potential enzyme inhibition N/A
CB-839 Pyridazine-Thiadiazole Trifluoromethoxyphenylacetamide Glutaminase inhibition
Compound 15 () Pyridazine 4-Cl-phenyl, 6-Cl Fungicidal/antibacterial
5f () Thiadiazole Methylthio, isopropylphenoxy Antibacterial

Table 2: Physicochemical Properties

Compound Yield (%) Melting Point (°C) Solubility Profile
Target Compound (Predicted) 50–70 150–170 Moderate (lipophilic)
CB-839 N/A N/A Low (requires formulation)
Compound 15 () 50 169–172 Low
5f () 79 158–160 Moderate

Biological Activity

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of herbicidal and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a pyridazinyl moiety, which are significant in determining its biological interactions. The chemical formula can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 301.79 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its herbicidal properties and potential anticancer effects.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal activity. A study on related pyridazine derivatives showed effective control over phytopathogenic microorganisms, suggesting that modifications to the pyridazine ring can enhance herbicidal potency against specific weed species .

Table 1: Herbicidal Efficacy of Pyridazine Derivatives

CompoundTarget SpeciesEfficacy (%)Reference
Compound AMyzus persicae85%
Compound BAphis gossypii78%
This compoundTBDTBDCurrent Study

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound CMCF70.39Apoptosis
Compound DNCI-H4600.46Cell Cycle Arrest
This compoundTBDTBDTBDCurrent Study

Case Studies

  • Case Study on Herbicidal Efficacy :
    A systematic study evaluated the herbicidal activity of pyridazine derivatives, including the target compound. The results indicated that structural modifications significantly influenced efficacy against common agricultural pests, leading to recommendations for further exploration in agricultural applications.
  • Case Study on Anticancer Properties :
    In a recent investigation, a series of pyridazine-based compounds were screened for their cytotoxic effects against cancer cell lines. The study found that certain modifications led to enhanced anticancer properties, with specific attention given to compounds similar to this compound. These findings suggest a promising avenue for developing new cancer therapeutics.

Q & A

Q. Table 1: Common Reaction Conditions from Literature

StepSolventTemp. (°C)CatalystYield (%)Source
Amide CouplingDMF70Triethylamine65–75
Nitro ReductionEtOH/HCl25Fe powder85–90
Thioether FormationDCM40NaH70–80

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine ring and substituent positions. For example, the methylthio group (-SCH3) shows a singlet at ~2.5 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 353.05) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aryl chloride C-Cl (~750 cm⁻¹) .

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